C7-Methyl Substitution Enables Chemical Genetics Selectivity Strategy vs. Wild-Type PARP10
The 7-methyl substituted 3,4-dihydroisoquinolin-1(2H)-one scaffold is positioned within a chemical genetics strategy for achieving selective inhibition of engineered PARP10 variants. A C-7 substituted dq analogue demonstrated a 10-fold selectivity for the LG-PARP10 mutant compared to its wild-type counterpart [1]. While this study focused on a bromo-substituted analogue at C-7, the findings establish that substitution at the C7 position is a critical determinant of PARP10 selectivity, and the 7-methyl substitution represents a distinct electronic and steric environment that may be leveraged for analogous selectivity engineering . Direct quantitative comparator data for 7-Methyl-3,4-dihydro-2H-isoquinolin-1-one against wild-type PARP10 or other isoforms is not publicly available.
| Evidence Dimension | PARP10 selectivity (mutant LG-PARP10 vs. WT PARP10) |
|---|---|
| Target Compound Data | Not available (compound not directly assayed in this study) |
| Comparator Or Baseline | C-7 bromo-substituted 3,4-dihydroisoquinolin-1(2H)-one analogue: 10-fold selectivity for LG-PARP10 over WT |
| Quantified Difference | Class-level inference: C7 substitution influences PARP10 selectivity; exact magnitude for 7-methyl unknown |
| Conditions | Chemical genetics assay using engineered LG-PARP10 mutant with expanded active site pocket (Bioorg Med Chem Lett, 2015) |
Why This Matters
For researchers developing isoform-selective PARP inhibitors, the C7-methyl substituent provides a distinct starting point for SAR exploration that cannot be replicated with unsubstituted or alternative C7-substituted scaffolds.
- [1] Morgan, R. K., Carter-O'Connell, I., & Cohen, M. S. (2015). Selective inhibition of PARP10 using a chemical genetics strategy. Bioorganic & Medicinal Chemistry Letters, 25(21), 4770-4773. (C7-bromo dq analogue: 10-fold selectivity). View Source
